molecular formula C7H6N2O4S B12272287 7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide CAS No. 111248-95-4

7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Cat. No.: B12272287
CAS No.: 111248-95-4
M. Wt: 214.20 g/mol
InChI Key: IELJSUNBKXYYJX-UHFFFAOYSA-N
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Description

7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a chemical compound with the molecular formula C7H6N2O4S It is known for its unique structure, which includes a nitro group and a benzoisothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide typically involves the nitration of 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group. Common reagents used in this process include nitric acid and sulfuric acid as nitrating agents. The reaction is usually performed at low temperatures to prevent over-nitration and decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its reactivity and biological activity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

CAS No.

111248-95-4

Molecular Formula

C7H6N2O4S

Molecular Weight

214.20 g/mol

IUPAC Name

7-nitro-1,3-dihydro-2,1-benzothiazole 2,2-dioxide

InChI

InChI=1S/C7H6N2O4S/c10-9(11)6-3-1-2-5-4-14(12,13)8-7(5)6/h1-3,8H,4H2

InChI Key

IELJSUNBKXYYJX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)[N+](=O)[O-])NS1(=O)=O

Origin of Product

United States

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